![molecular formula C15H11N3S B14006039 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-16-9](/img/structure/B14006039.png)
3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-c]pyridine core . This can be achieved through heating in formic acid or using other cyclization agents such as triethyl orthoformate . The indole moiety can then be introduced through cross-coupling reactions with appropriate indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling methods, utilizing high concentrations of reagents and optimized reaction conditions to achieve high yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to therapeutic effects . The thieno[3,2-c]pyridine ring system can further enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and thieno[3,2-c]pyridine analogs, such as:
- 1H-Indole-3-carbaldehyde derivatives
- Thieno[3,2-d]pyrimidine derivatives
- 6-[2-(1H-Indol-6-yl)ethyl]pyridin-2-amine
Uniqueness
What sets 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine apart is its unique combination of the indole and thieno[3,2-c]pyridine moieties, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
832696-16-9 |
|---|---|
Formule moléculaire |
C15H11N3S |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18) |
Clé InChI |
LUAHDBIURXCBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



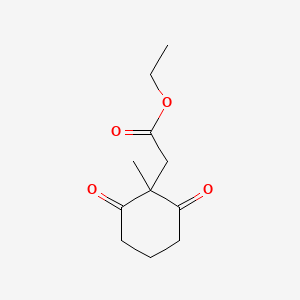
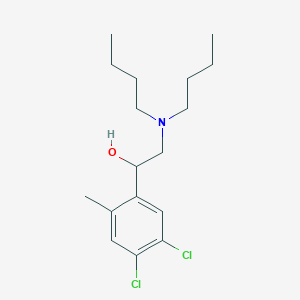
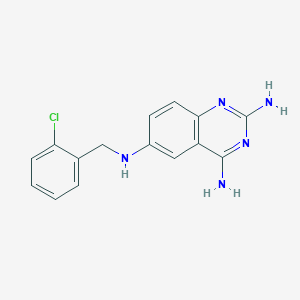
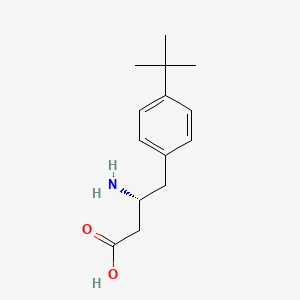

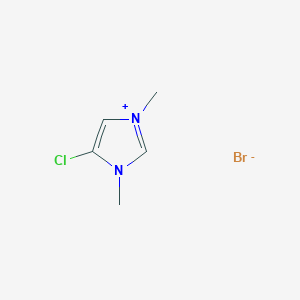
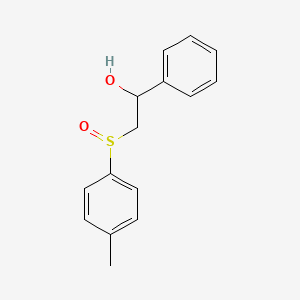
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
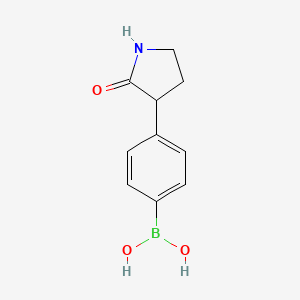

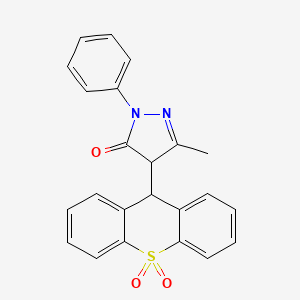

![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
